molecular formula C14H11ClO B13413312 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol CAS No. 18951-46-7

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol

Cat. No.: B13413312
CAS No.: 18951-46-7
M. Wt: 230.69 g/mol
InChI Key: MYQBBEYFTBZYRE-OWOJBTEDSA-N
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Description

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound characterized by the presence of a phenol group and a chlorinated phenyl group connected via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorobenzaldehyde with phenol in the presence of a base, followed by a Wittig reaction to form the ethenyl linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to its specific ethenyl linkage and the presence of both phenol and chlorinated phenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

18951-46-7

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+

InChI Key

MYQBBEYFTBZYRE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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